molecular formula C13H14Cl2O5 B12421792 2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5

Cat. No.: B12421792
M. Wt: 326.18 g/mol
InChI Key: JZUOOKOWCATTNI-ZBJDZAJPSA-N
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Description

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 is a deuterium-labeled derivative of 2-Desmethylene-2-hydroxymethyl ethacrynic acid. This compound is often used in scientific research due to its unique properties, which include enhanced stability and the ability to trace metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 typically involves the deuteration of 2-Desmethylene-2-hydroxymethyl ethacrynic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high levels of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms in the ethacrynic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in labeling experiments to track the distribution and metabolism of compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. The molecular targets may include enzymes, receptors, and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 can be compared with other deuterium-labeled compounds, such as:

    Deuterated Ethacrynic Acid: Similar in structure but with different deuterium labeling patterns.

    Deuterated Hydroxymethyl Compounds: Compounds with deuterium atoms in the hydroxymethyl group, used for similar research purposes.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.

Properties

Molecular Formula

C13H14Cl2O5

Molecular Weight

326.18 g/mol

IUPAC Name

2-[2,3-dichloro-4-[3,3,4,4,4-pentadeuterio-2-(hydroxymethyl)butanoyl]phenoxy]acetic acid

InChI

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18)/i1D3,2D2

InChI Key

JZUOOKOWCATTNI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Canonical SMILES

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Origin of Product

United States

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